D-Leucine, methyl ester

Overview

Description

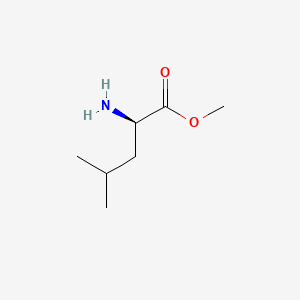

D-Leucine, methyl ester: is a derivative of the amino acid leucine, where the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C7H15NO2, and it is known for its role in protein synthesis and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: One common method involves the use of enzymes to catalyze the esterification of D-leucine with methanol. This method is advantageous due to its high specificity and mild reaction conditions.

Chemical Synthesis: Another approach involves the direct esterification of D-leucine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to reflux to achieve a high yield.

Industrial Production Methods: Industrial production of D-leucine, methyl ester often employs large-scale enzymatic processes due to their efficiency and environmental friendliness. These processes are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: D-Leucine, methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to D-leucine and methanol.

Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: D-Leucine and methanol.

Transesterification: New esters depending on the alcohol used.

Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Scientific Research Applications

Chemistry:

Peptide Synthesis: D-Leucine, methyl ester is used as a building block in the synthesis of peptides and proteins.

Chiral Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology:

Cell Signaling: This compound is involved in the study of cell signaling pathways, particularly those related to amino acid transport and metabolism.

Protein Engineering: It is used in the design and synthesis of novel proteins with specific functions.

Medicine:

Drug Development: this compound is explored for its potential in developing new therapeutic agents, particularly in targeting metabolic disorders.

Nutritional Supplements: It is investigated for its role in muscle growth and repair, making it a candidate for nutritional supplements.

Industry:

Bioprocessing: This compound is used in bioprocessing applications, including the production of bio-based chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: D-Leucine, methyl ester exerts its effects primarily through its interaction with amino acid transporters and metabolic enzymes. It is taken up by cells via specific transporters and can activate signaling pathways such as the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. The esterification of leucine enhances its cellular uptake and bioavailability, making it more effective in modulating these pathways.

Comparison with Similar Compounds

L-Leucine, methyl ester: Similar in structure but differs in the chirality of the leucine moiety.

L-Leucine: The non-esterified form of leucine, commonly found in proteins.

D-Leucine: The non-esterified form of D-leucine, used in various biochemical applications.

Uniqueness: D-Leucine, methyl ester is unique due to its enhanced bioavailability and ability to modulate specific signaling pathways more effectively than its non-esterified counterparts. Its esterified form allows for better cellular uptake and targeted delivery in biochemical and medical applications.

Properties

IUPAC Name |

methyl (2R)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDXUKJJGUSGLS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

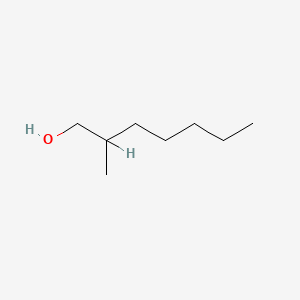

Canonical SMILES |

CC(C)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885225 | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23032-21-5 | |

| Record name | D-Leucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23032-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023032215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of D-Leucine, methyl ester impact its interactions in polymeric systems compared to its L-enantiomer?

A1: Research indicates that this compound (D-Leu-OMe) exhibits preferential interactions with its L-enantiomer (L-Leu-OMe) compared to homochiral interactions (D-D or L-L). [] Infrared spectroscopy studies on enantiopure polymers of D-Leu-OMe and L-Leu-OMe, as well as their racemic blend, revealed distinct intermolecular interaction patterns, suggesting stronger interactions in the racemic mixture. This preference for D-L interactions can be attributed to more favorable steric arrangements and dipole alignments. []

Q2: Can this compound be utilized in the synthesis of chiral materials, and what are the potential applications of such materials?

A2: Yes, this compound can be employed as a building block for synthesizing chiral conducting polymers. [] For instance, researchers have successfully synthesized L-leucine-functionalized oligothiophenes, which were then electrochemically polymerized to yield chiral conducting surfaces. These surfaces demonstrated promising properties like electrochemical stability, strong adhesion to electrodes, and unique optical properties in both doped and undoped states. Potential applications of such chiral conducting polymers include chiral sensors, enantioselective electrodes, and advanced optoelectronic devices. []

Q3: What is the substrate specificity of the α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 towards this compound?

A3: The α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 exhibits hydrolytic activity towards this compound. [] This enzyme demonstrates a broad substrate specificity, hydrolyzing various α-amino acid esters, including this compound. Interestingly, the substrate specificity for hydrolysis closely mirrors the acyl-donor specificity for cephalosporin synthesis, with a preference for α-amino acid derivatives. []

Q4: What are the potential antiviral properties of this compound?

A4: Research suggests that this compound exhibits antiviral activity against Coxsackievirus B3 (CVB3). [] In vitro studies have demonstrated that this compound can inhibit CVB3 viral replication and proliferation within infected cells. [] Additionally, this compound effectively suppressed the cytopathic effects caused by CVB3 infection, ultimately improving cell survival rates. These findings highlight its potential for developing novel antiviral therapies targeting CVB3 infections. []

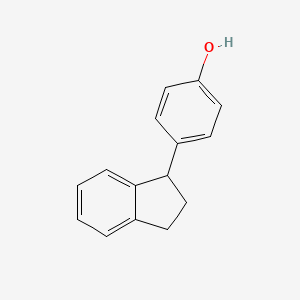

Q5: Can you describe the structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester as determined by X-ray crystallography?

A5: The X-ray crystal structure analysis of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester revealed two crystallographically independent molecules within the unit cell. [] Both molecules adopt a similar open conformation where the tert-butoxycarbonyl group and the D-leucine isobutyl side chain are oriented in a parallel fashion. These molecules stack alternately along the b-axis, forming an infinite sheet structure stabilized by four independent N-H…O=C hydrogen bonds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.